molecular formula C12H13NO2Se B15168407 Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester CAS No. 602307-41-5

Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester

Cat. No.: B15168407
CAS No.: 602307-41-5
M. Wt: 282.21 g/mol
InChI Key: CKHNHCYPNQAZFB-UHFFFAOYSA-N
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Description

Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a selenocyanato group attached to the benzene ring and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester typically involves the reaction of benzoic acid derivatives with selenocyanate reagents. One common method is the selenocyanation of benzoic acid derivatives using potassium selenocyanate (KSeCN) under mild conditions. The reaction is often carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as a transition metal complex .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The selenocyanato group can be oxidized to form seleninic acid derivatives.

    Reduction: Reduction of the selenocyanato group can yield selenol compounds.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions to facilitate ester substitution reactions.

Major Products Formed

    Oxidation: Seleninic acid derivatives.

    Reduction: Selenol compounds.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester involves its interaction with molecular targets and pathways within biological systems. The selenocyanato group can undergo redox reactions, generating reactive selenium species that can modulate cellular processes. These reactive species can interact with proteins, enzymes, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the selenocyanato group in benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester imparts unique redox properties and reactivity, distinguishing it from other benzoic acid derivatives

Properties

CAS No.

602307-41-5

Molecular Formula

C12H13NO2Se

Molecular Weight

282.21 g/mol

IUPAC Name

tert-butyl 3-selenocyanatobenzoate

InChI

InChI=1S/C12H13NO2Se/c1-12(2,3)15-11(14)9-5-4-6-10(7-9)16-8-13/h4-7H,1-3H3

InChI Key

CKHNHCYPNQAZFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)[Se]C#N

Origin of Product

United States

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